molecular formula C7H10O3S B8727925 1,4-Anhydro-2,5-dideoxy-2-(methoxycarbonyl)-1-thiopent-3-ulose CAS No. 66319-07-1

1,4-Anhydro-2,5-dideoxy-2-(methoxycarbonyl)-1-thiopent-3-ulose

Cat. No. B8727925
M. Wt: 174.22 g/mol
InChI Key: HLNPATHSTGXZRT-UHFFFAOYSA-N
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Patent
US09242993B2

Procedure details

To a solution of methyl 3-(2-ethoxy-1-methyl-2-oxo-ethyl)sulfanylpropanoate (2.2 g, 10 mmol) in methanol (15 mL) at 0° C. was added sodium methoxide (886 mg, 16.4 mmol). The reaction was warmed to rt and stirred for 3 h. The mixture was acidified with 1 N HCl to pH 2 and extracted with DCM. The organic phase was washed with water and brine, dried (Na2SO4), concentrated and purified by column chromatography, eluting with EtOAc in petroleum (3%-10%) to give methyl tetrahydro-5-methyl-4-oxothiophene-3-carboxylate as a colourless oil (0.85 g, 50% yield).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
886 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:14])[CH:5]([S:7][CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH3:6])C.C[O-].[Na+].Cl>CO>[CH3:6][CH:5]1[S:7][CH2:8][CH:9]([C:10]([O:12][CH3:13])=[O:11])[C:4]1=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(C(C)SCCC(=O)OC)=O
Name
sodium methoxide
Quantity
886 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc in petroleum (3%-10%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1C(C(CS1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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